Distinct Serotonin Receptor Binding Profile Differentiates 4-AcO-MALT from Closest Analogs
In competition binding assays for human serotonin (5-HT) receptors, 4-AcO-MALT displays a unique affinity profile compared to its structural analogs. Specifically, at the 5-HT₂A receptor, which is central to psychedelic activity, 4-AcO-MALT has a Ki of 1,006 nM, approximately 3-fold lower affinity than 4-HO-MALT (Ki = 357 nM) and 2-fold lower than 4-AcO-MET (Ki = 514 nM) [1]. Conversely, at the 5-HT₂B receptor, it shows high affinity with a Ki of 9 nM, which is more potent than 4-HO-MALT (Ki = 20 nM) and 4-AcO-MET (Ki = 17 nM) [1]. At the 5-HT₁A receptor, 4-AcO-MALT (Ki = 1,141 nM) is less potent than 4-HO-MALT (Ki = 402 nM) but more potent than 4-AcO-DALT (Ki = 582 nM) [1].
| Evidence Dimension | 5-HT Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 5-HT₁A: 1,141; 5-HT₂A: 1,006; 5-HT₂B: 9; 5-HT₂C: 1,556 |
| Comparator Or Baseline | 4-HO-MALT: 5-HT₁A: 402, 5-HT₂A: 357, 5-HT₂B: 20, 5-HT₂C: 392; 4-AcO-MET: 5-HT₁A: 950, 5-HT₂A: 514, 5-HT₂B: 17, 5-HT₂C: 370; 4-AcO-DALT: 5-HT₁A: 582, 5-HT₂A: 958, 5-HT₂B: 137, 5-HT₂C: 824 |
| Quantified Difference | 5-HT₂A: 4-AcO-MALT Ki is ~3x higher (less potent) than 4-HO-MALT and ~2x higher than 4-AcO-MET. 5-HT₂B: 4-AcO-MALT Ki is ~2x lower (more potent) than 4-HO-MALT and ~2x lower than 4-AcO-MET. |
| Conditions | Competition binding assays using human 5-HT receptors expressed in HEK293 cells. Radioligands: [³H]WAY100635 (5-HT₁A), [³H]ketanserin (5-HT₂A), [³H]LSD (5-HT₂B), [³H]mesulergine (5-HT₂C). Incubation at 37°C for 60 min. |
Why This Matters
The distinct receptor fingerprint, particularly the high affinity for 5-HT₂B and lower affinity for 5-HT₂A, is critical for researchers needing to correlate specific receptor activity with behavioral or physiological outcomes, and for forensic analysts identifying this compound via receptor-based assays.
- [1] Jain, P., et al. (2025). Inhibition Constants of Tryptamine Psychedelic NPS in Competition Binding Assays for Human 5-HT Receptors. ACS Pharmacology & Translational Science. (See Table 2). View Source
